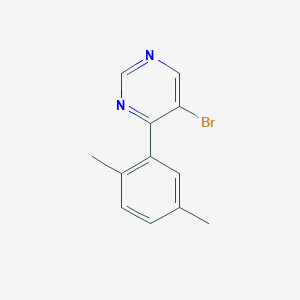

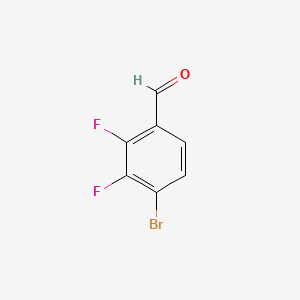

4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide is a benzenesulfonamide derivative with a bromo-substituted pyrazole ring. This class of compounds is of significant interest due to their potential biological activities, including enzyme inhibition and anticancer properties. The papers provided discuss various benzenesulfonamide derivatives with different substitutions, which may offer insights into the structure-activity relationships of these compounds.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the formation of the pyrazole ring followed by its functionalization. For instance, the synthesis of 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] benzenesulfonamides involves starting materials such as substituted benzaldehydes and hydrazinobenzenesulfonamide . Another approach is the silver-catalyzed regioselective synthesis from ynamides and pyrazoles, forming a new C-N bond . These methods highlight the versatility in synthesizing benzenesulfonamide derivatives, which can be tailored for specific biological activities.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a pyrazole ring attached to a benzenesulfonamide moiety. The planarity of the pyrazole and benzenesulfonamide rings can vary, influencing the overall molecular conformation . Intramolecular hydrogen bonding and other non-covalent interactions can stabilize certain conformations, which may affect the biological activity of these compounds.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, including condensation with aldehydes or hydrazides to form new compounds with potential biological activities . The reactivity of the sulfonamide group and the substituents on the pyrazole ring can lead to the formation of complexes with metals, which can be characterized by different physical techniques .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. For example, the presence of electron-withdrawing or electron-donating groups can affect the acidity of the sulfonamide hydrogen, impacting the solubility and ionization of these compounds. The molecular modeling and docking studies suggest that these compounds obey drug-likeness properties and can interact with biological targets such as enzymes . The thermal properties and decomposition kinetics of metal complexes derived from these sulfonamides have also been investigated, providing insights into their stability .

Safety And Hazards

Direcciones Futuras

Despite its importance, there are no effective, safe, and proper treatments for leishmaniasis due to strain resistance and/or drug side-effects . Therefore, the synthesis, molecular modeling, cytotoxicity, and the antileishmanial profile of a series of 4-(1H-pyrazol-1-yl)benzenesulfonamides are being studied .

Propiedades

IUPAC Name |

4-(4-bromopyrazol-1-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O2S/c10-7-5-12-13(6-7)8-1-3-9(4-2-8)16(11,14)15/h1-6H,(H2,11,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHYMFNRNCUDOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C=N2)Br)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649977 |

Source

|

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide | |

CAS RN |

957034-91-2 |

Source

|

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.